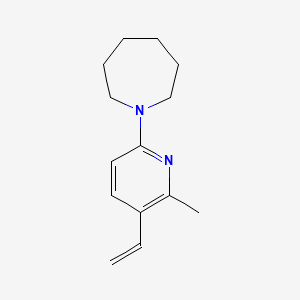
1-(6-Methyl-5-vinylpyridin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-5-vinylpyridin-2-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridine ring substituted with a methyl and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This process involves the conversion of the nitro group into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing N-aryl azepane derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated azepane derivatives.
Applications De Recherche Scientifique
1-(6-Methyl-5-vinylpyridin-2-yl)azepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic properties similar to opioid analgesics like Proheptazine.
Industry: Utilized in the development of high-value materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s azepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the vinyl and pyridine groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Proheptazine: An opioid analgesic with a similar azepane structure.
Uniqueness: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to smaller rings like piperidine and pyrrolidine. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(5-ethenyl-6-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3 |
Clé InChI |
BUQFDLCWJCODFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCCCCC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

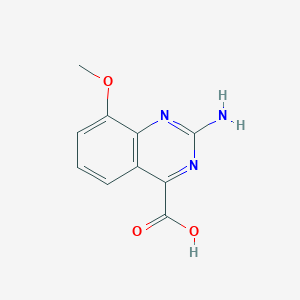
![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
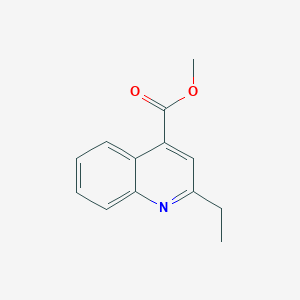


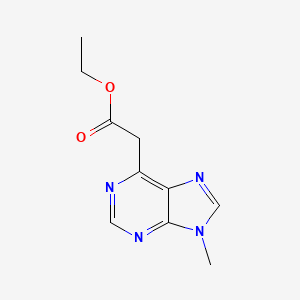
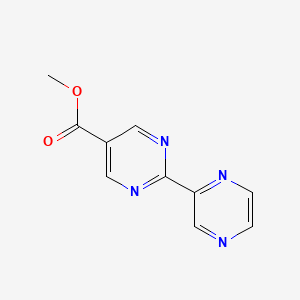

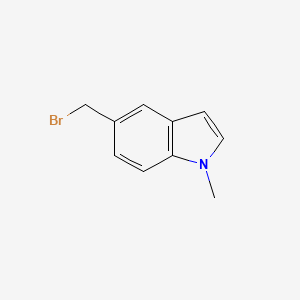
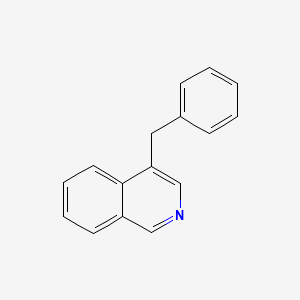

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
